Bdf 9148

Description

Properties

CAS No. |

120838-62-2 |

|---|---|

Molecular Formula |

C28H27N3O3 |

Molecular Weight |

453.5 g/mol |

IUPAC Name |

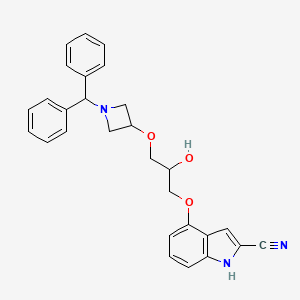

4-[3-(1-benzhydrylazetidin-3-yl)oxy-2-hydroxypropoxy]-1H-indole-2-carbonitrile |

InChI |

InChI=1S/C28H27N3O3/c29-15-22-14-25-26(30-22)12-7-13-27(25)34-19-23(32)18-33-24-16-31(17-24)28(20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-14,23-24,28,30,32H,16-19H2 |

InChI Key |

KQQFGABYYXEKDM-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)OCC(COC4=CC=CC5=C4C=C(N5)C#N)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

4-(3-((1-(diphenylmethyl)-3-azetidinyl)oxy)-2-hydroxypropoxy)-1H-indole-2-carbonitrile monohydrate 4-(3-(1-diphenylmethylazetidine-3-oxy)-2-hydroxypropoxy)-1H-indole-2-carbonitrile BDF 9148 BDF 9196 BDF-9148 BDF-9196 BDF9196 LY 341311 LY 366634 LY-341311 LY341311 LY366634 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Positive Inotropic Effects of BDF 9148

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the positive inotropic agent BDF 9148. It covers its core mechanism of action, summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its positive inotropic effects primarily by modulating the cardiac sodium channel (Nav). It slows the inactivation of the fast sodium current (INa), leading to a sustained or late inward sodium current during the plateau phase of the cardiac action potential. This increased intracellular sodium concentration ([Na+]i) alters the electrochemical gradient for the sodium-calcium exchanger (NCX), promoting reverse-mode activity. Consequently, there is an increased influx of calcium ions ([Ca2+]i) into the cardiomyocyte, leading to a greater calcium load in the sarcoplasmic reticulum (SR) and enhanced contractility. The positive inotropic effect of this compound is independent of cyclic adenosine monophosphate (cAMP) and Na+/K+-ATPase inhibition. The S(-) enantiomer is responsible for the positive inotropic effect, while the R(+) enantiomer is inactive.

Signaling Pathway

The signaling cascade initiated by this compound leading to increased myocardial contractility is outlined below.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound from various preclinical studies.

Table 1: Inotropic Potency of this compound

| Preparation | Species | Parameter | Value | Reference |

| Papillary Muscle | Guinea Pig | EC50 (Force of Contraction) | 0.6 µM | |

| Left Atria | Guinea Pig | EC50 (Inotropic Effect) | 0.2 µM | |

| Ventricular Myocardium (Failing) | Human | EC50 (Force of Contraction) | Significantly lower than non-failing | |

| Ventricular Myocardium (Non-failing) | Human | EC50 (Force of Contraction) | - |

Table 2: Electrophysiological Effects of this compound

| Preparation | Species | Concentration | Effect on Action Potential Duration (APD) | Other Effects | Reference |

| Papillary Muscle | Guinea Pig | 10 µM | Biphasic effect on APD90 (transient prolongation) | Prolongs functional refractory period | |

| Ventricular Myocytes | Guinea Pig | 1 µM | Prolonged | Induces a slowly decaying inward current (TTX-sensitive) | |

| Ventricular Myocardium | Human | - | Prolonged | Accompanied by an increase in intracellular Na+ activity | |

| WKY Rat Left Ventricles | Rat | 10-7 to 3x10-6 M | Increased amplitude and prolonged duration | Augments force of contraction | |

| WKY Rat Left Ventricles | Rat | 3x10-6 M | Smaller augmenting effect than at 10-6 M | Possible Ca2+ channel blockade at higher concentrations |

Table 3: Effects on Ion Channels

| Channel | Preparation | Species | Effect | pD2 Value | Reference |

| Sodium Channel (INa) | Ventricular Myocytes | Guinea Pig | Slows inactivation | - | |

| Calcium Channel (ICa) | Ventricular Myocytes | Guinea Pig | Inhibition | 5.70 |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Isolated Papillary Muscle Preparation

This protocol is used to assess the direct effects of this compound on myocardial contractility and electrophysiology.

Methodology:

-

Animal Model: Male guinea pigs are typically used.

-

Tissue Isolation: The heart is rapidly excised and placed in a dissecting dish with oxygenated Tyrode's solution. The right ventricular papillary muscles are carefully dissected.

-

Mounting: The muscle is mounted vertically in an organ bath containing Tyrode's solution, maintained at 37°C, and gassed with 95% O2 / 5% CO2. One end is attached to a force transducer, and the other to a fixed point.

-

Stimulation: The muscle is stimulated with platinum electrodes at a defined frequency (e.g., 1 Hz).

-

Data Acquisition: Isometric contraction force is recorded. For electrophysiological measurements, a microelectrode is inserted into a superficial cell to record the action potential.

-

Drug Application: After a stabilization period, cumulative concentration-response curves are generated by adding increasing concentrations of this compound to the organ bath.

-

Antagonist Studies: To elucidate the mechanism, experiments are repeated in the presence of antagonists like tetrodotoxin (TTX) to block sodium channels.

Isolated Cardiomyocyte Preparation and Voltage Clamp

This protocol allows for the study of the effects of this compound on individual cardiac cells and specific ion currents.

Methodology:

-

Cell Isolation: Ventricular myocytes are isolated from guinea pig hearts by enzymatic digestion using collagenase and protease. The heart is typically mounted on a Langendorff apparatus for retrograde perfusion with the enzyme solution.

-

Cell Culture: Isolated myocytes are plated on laminin-coated coverslips and allowed to adhere.

-

Electrophysiology: The whole-cell patch-clamp technique is used to measure membrane currents and action potentials.

-

Voltage Clamp Protocol:

-

To study the effect on the sodium current, a clamp step from a holding potential of -80 mV to -40 mV is applied. The induction of a slowly decaying inward current in the presence of this compound, which is sensitive to TTX, is indicative of slowed sodium channel inactivation.

-

To quantify the effect on sodium current inactivation, the inward current amplitude at a specific time point (e.g., 100 ms) after a depolarizing step is measured.

-

The L-type calcium current is measured using appropriate voltage protocols and ionic solutions to isolate it from other currents.

-

-

Cell Shortening: Unloaded cell shortening can be measured simultaneously using video-edge detection to correlate electrophysiological effects with cellular contraction.

Conclusion

This compound is a potent positive inotropic agent that enhances myocardial contractility by modifying the inactivation kinetics of cardiac sodium channels. This leads to an increase in intracellular sodium, which in turn augments calcium influx via the Na+/Ca2+ exchanger. Its cAMP-independent mechanism and efficacy in failing human myocardium suggest a potential therapeutic role. However, its effects

The Discovery and Synthesis of Bdf 9148: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bdf 9148, with the chemical name 4-[3'-(1''-benzhydryl-azetidine-3''-oxy)-2'-hydroxypropoxy]-1H-indole-2-carbonitrile, is a potent positive inotropic agent that has garnered interest for its potential therapeutic applications in myocardial failure. This document provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound. It is intended to serve as a technical guide for researchers and professionals in the field of drug development. The information presented herein is a compilation of data from various scientific publications and patents, offering a detailed look into the pharmacological profile and chemical synthesis of this compound.

Discovery and Pharmacological Profile

This compound was identified as a novel positive inotropic agent with a mechanism of action distinct from many existing cardiotonic drugs. It exerts its effects primarily by acting as a sodium channel activator. This activity leads to an increase in the force of myocardial contraction, a desirable characteristic for the treatment of heart failure.

Inotropic Effects

Studies on isolated cardiac preparations have demonstrated the concentration-dependent positive inotropic effects of this compound. In guinea pig papillary muscles, this compound increased the force of contraction with a 50% effective concentration (EC50) of 0.6 microM.[1] In the left atria of guinea pigs, the EC50 was found to be 0.2 microM.[1]

Further investigations in human failing and non-failing myocardium confirmed these findings. This compound and its active S(-)-enantiomer increased the force of contraction in a dose-dependent manner in both tissue types. Notably, human failing myocardium exhibited an enhanced sensitivity to this compound.

Electrophysiological Effects

The positive inotropic action of this compound is linked to its ability to modulate cardiac sodium channels. It slows the inactivation of these channels, leading to a prolonged influx of sodium ions during the action potential. This effect is sensitive to tetrodotoxin (TTX), a potent sodium channel blocker.[1] this compound has been shown to prolong the action potential duration, although at higher concentrations (greater than 3 microM), it can cause a shortening of the action potential.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

| Parameter | Species/Tissue | Value | Reference |

| EC50 (Force of Contraction) | Guinea Pig Papillary Muscle | 0.6 µM | [1] |

| EC50 (Force of Contraction) | Guinea Pig Left Atria | 0.2 µM | [1] |

| EC50 (Force of Contraction) | Human Failing Myocardium (NYHA IV) | Significantly higher potency compared to non-failing | |

| EC50 (Force of Contraction) | Human Non-failing Myocardium | - |

Table 1: Potency of this compound in Cardiac Tissues

| Parameter | Effect | Concentration | Reference |

| Action Potential Duration (APD) | Prolongation | Low Concentrations | |

| Action Potential Duration (APD) | Shortening | > 3 µM | |

| Sodium Channel Inactivation | Slowing | - | |

| Inotropic Effect | Positive | Concentration-dependent |

Table 2: Pharmacodynamic Effects of this compound

Proposed Synthesis of this compound

The proposed synthesis involves three main stages:

-

Synthesis of 4-hydroxy-1H-indole-2-carbonitrile.

-

Synthesis of 1-benzhydrylazetidin-3-ol.

-

Coupling of the two precursors to yield this compound.

Synthesis of 4-hydroxy-1H-indole-2-carbonitrile

This precursor can be synthesized from commercially available starting materials. One reported method involves a three-step process from 1,5,6,7-tetrahydro-4H-indol-4-one.

Synthesis of 1-benzhydrylazetidin-3-ol

The synthesis of this azetidine derivative can be achieved through the reaction of benzhydrylamine with epichlorohydrin.

Final Assembly of this compound

The final step involves the coupling of 4-hydroxy-1H-indole-2-carbonitrile with 1-benzhydrylazetidin-3-ol via an ether linkage. This is typically achieved by first reacting the hydroxyindole with an epoxide-forming reagent like epichlorohydrin to generate an intermediate, 4-(oxiran-2-ylmethoxy)-1H-indole-2-carbonitrile. This epoxide intermediate is then reacted with 1-benzhydrylazetidin-3-ol in a nucleophilic ring-opening reaction to yield the final product, this compound.

Caption: Proposed synthetic pathway for this compound.

Mechanism of Action and Signaling Pathway

This compound's primary mechanism of action is the modulation of voltage-gated sodium channels in cardiomyocytes.

-

Binding to Sodium Channels: this compound binds to the cardiac sodium channel (Nav1.5).

-

Slowing of Inactivation: This binding slows the inactivation of the channel, leading to a persistent inward sodium current during the plateau phase of the cardiac action potential.

-

Increased Intracellular Sodium: The prolonged sodium influx results in an increase in the intracellular sodium concentration ([Na+]i).

-

Altered Sodium-Calcium Exchange: The elevated [Na+]i alters the electrochemical gradient for the sodium-calcium exchanger (NCX), leading to a reduction in calcium efflux and/or an increase in calcium influx.

-

Increased Intracellular Calcium: The net effect is an increase in the intracellular calcium concentration ([Ca2+]i).

-

Enhanced Contractility: The higher [Ca2+]i leads to increased calcium binding to troponin C, resulting in a stronger interaction between actin and myosin filaments and, consequently, an enhanced force of myocardial contraction (positive inotropy).

Caption: Signaling pathway of this compound's positive inotropic effect.

Experimental Protocols

Measurement of Inotropic Effect on Isolated Papillary Muscle

This protocol describes the methodology for assessing the inotropic effects of this compound on isolated cardiac tissue.

-

Tissue Preparation:

-

Euthanize a guinea pig according to approved institutional guidelines.

-

Rapidly excise the heart and place it in oxygenated Krebs-Henseleit solution.

-

Dissect the right ventricular papillary muscle and mount it vertically in a tissue bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

-

-

Experimental Setup:

-

Attach one end of the muscle to a force transducer and the other to a fixed hook.

-

Stimulate the muscle electrically at a constant frequency (e.g., 1 Hz) with platinum electrodes.

-

Allow the muscle to equilibrate for at least 60 minutes, adjusting the preload to achieve the maximal developed force.

-

-

Data Acquisition:

-

Record the isometric contractile force.

-

After a stable baseline is achieved, add cumulative concentrations of this compound to the tissue bath.

-

Record the steady-state response at each concentration.

-

-

Data Analysis:

-

Measure the peak developed force at each concentration.

-

Normalize the data to the baseline force.

-

Construct a concentration-response curve and calculate the EC50 value.

-

Caption: Experimental workflow for measuring inotropic effects.

Voltage Clamp Measurement of Sodium Channel Activity

This protocol outlines the whole-cell patch-clamp technique to study the effects of this compound on cardiac sodium channels.

-

Cell Preparation:

-

Isolate single ventricular myocytes from a guinea pig heart using enzymatic digestion.

-

Plate the isolated myocytes on glass coverslips and allow them to adhere.

-

-

Electrophysiological Recording:

-

Place a coverslip with adherent myocytes in a recording chamber on the stage of an inverted microscope.

-

Perfuse the chamber with an external solution.

-

Use a glass micropipette filled with an internal solution to form a high-resistance seal (gigaohm) with the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

-

Voltage Clamp Protocol:

-

Hold the cell at a negative membrane potential (e.g., -100 mV) to ensure the availability of sodium channels.

-

Apply a series of depolarizing voltage steps to elicit sodium currents.

-

Record the resulting currents using a patch-clamp amplifier.

-

-

Drug Application and Data Analysis:

-

After obtaining stable baseline sodium currents, perfuse the chamber with a solution containing this compound.

-

Record the sodium currents in the presence of the drug.

-

Analyze the changes in current amplitude, and kinetics of activation and inactivation to determine the effect of this compound on the sodium channels.

-

Conclusion

This compound is a promising positive inotropic agent with a well-defined mechanism of action centered on the activation of cardiac sodium channels. Its ability to increase myocardial contractility makes it a person of interest for the development of new therapies for heart failure. This technical guide has provided a comprehensive overview of its discovery, a plausible synthetic route, its mechanism of action, and detailed experimental protocols for its characterization. Further research into its synthesis and in vivo efficacy is warranted to fully explore its therapeutic potential.

References

BDF9148: A Technical Guide on its Role in Heart Failure Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heart failure remains a significant global health challenge, necessitating the exploration of novel therapeutic agents that can enhance cardiac contractility without inducing detrimental side effects. BDF9148, a racemic sodium channel activator, has been investigated for its positive inotropic effects on the myocardium. This technical guide provides an in-depth overview of BDF9148, summarizing key quantitative data, detailing experimental protocols from foundational studies, and visualizing its mechanism of action and experimental workflows. The focus is on its potential utility and mechanistic underpinnings in the context of heart failure research.

Core Mechanism of Action

BDF9148 is a cardiotonic agent that functions by prolonging the opening of sodium channels in cardiomyocytes. This primary action leads to an increased influx of sodium ions (Na+) during the action potential. The subsequent increase in intracellular sodium concentration alters the electrochemical gradient for the sodium-calcium exchanger (NCX), leading to a reduced extrusion of calcium ions (Ca2+) from the cell and/or an increased Ca2+ influx. The resulting elevation in intracellular calcium concentration enhances the calcium available to the contractile machinery, thereby increasing myocardial contractility. Studies have shown that the S(-) enantiomer of BDF9148 is the more active component.

Signaling Pathway and Mechanism of Action

The mechanism of action of BDF9148 as a sodium channel activator and its downstream consequences on cardiomyocyte function can be visualized as follows:

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of BDF9148 on myocardial contractility.

Table 1: Inotropic Effects of BDF9148 and its Enantiomers on Human Myocardium

| Compound | Myocardium Type | Concentration Range (µmol/L) | Effect on Force of Contraction |

| BDF9148 (racemic) | Non-failing | 0.03 - 10 | Dose-dependent increase |

| Failing (NYHA IV) | 0.03 - 10 | Dose-dependent increase | |

| S(-) BDF9196 | Non-failing | 0.03 - 10 | Dose-dependent increase |

| Failing (NYHA IV) | 0.03 - 10 | Dose-dependent increase | |

| R(+) BDF9167 | Non-failing & Failing | 0.03 - 10 | No significant effect |

Notably, the potency of BDF9148 and its S(-) enantiomer was significantly higher in failing myocardium (NYHA IV) compared to non-failing myocardium.

Table 2: Effects of BDF9148 on Rat Left Ventricles

| Animal Model | BDF9148 Concentration (mol/L) | Observed Effects |

| Wistar-Kyoto (WKY) Rats | 10⁻⁷ to 3 x 10⁻⁶ | Increased amplitude and prolonged duration of action potentials; augmented force of contraction. |

| Spontaneously Hypertensive Rats (SHR) - Early Stage (14 weeks) | 10⁻⁷ to 3 x 10⁻⁶ | Similar effects to WKY rats. |

| Spontaneously Hypertensive Rats (SHR) - Hypertrophy (≥ 6 months) | 10⁻⁷ to 3 x 10⁻⁶ | Effects on action potentials and contractions were significantly reduced but still present. |

The augmenting effects of BDF9148 were noted to be smaller at 3 x 10⁻⁶ mol/L than at 10⁻⁶ mol/L, possibly indicating a calcium channel blocking effect at higher concentrations.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the key experimental protocols used in the cited studies on BDF9148.

Human Myocardium Studies

-

Tissue Preparation: Left ventricular papillary muscle strips were obtained from failing human hearts (NYHA Class IV) during heart transplantation and from non-failing donor hearts.

-

Experimental Setup: The muscle strips were electrically driven at a frequency of 1 Hz and maintained at 37°C. Isometric force of contraction was measured.

-

Force-Frequency Relationship: The stimulation frequency was varied (0.5-3 Hz) to assess the force-frequency relationship in the presence and absence of BDF9148 and its enantiomers.

-

Drug Application: BDF9148 and its enantiomers (S(-) BDF9196 and R(+) BDF9167) were applied in a cumulative dose-dependent manner (0.03-10 µmol/L).

-

Control Experiments: The effects of a high calcium concentration (15 mmol/L) and the muscarinic agonist carbachol (1 mmol/L) were also investigated.

Rat Left Ventricle Studies

-

Animal Models: The study utilized spontaneously hypertensive rats (SHR) at different stages of hypertension and heart failure (5 weeks to 18 months) and age-matched normotensive Wistar-Kyoto (WKY) rats as controls.

-

Tissue Preparation: Left ventricles were isolated from the rats.

-

Electrophysiological and Contractility Measurements: Action potentials and contractions of the left ventricles were recorded.

-

Drug Application: BDF9148 was applied at concentrations ranging from 10⁻⁷ to 3 x 10⁻

Methodological & Application

Application Notes and Protocols for BDF 9148 in Isolated Hearts

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDF 9148 is a potent positive inotropic agent that has shown significant effects on cardiac function. Its primary mechanism of action involves the modulation of voltage-gated sodium channels in cardiomyocytes. Specifically, this compound prolongs the open state of these channels, leading to an increased influx of sodium ions during the action potential. This enhanced sodium load indirectly increases intracellular calcium concentration via the sodium-calcium exchanger, resulting in augmented myocardial contractility.[1][2] These characteristics make this compound a valuable tool for studying cardiac physiology and a potential candidate for the development of therapies for heart failure.[3]

These application notes provide a detailed experimental protocol for investigating the effects of this compound on isolated hearts using the Langendorff perfusion system. The Langendorff preparation is an ex vivo technique that allows for the study of cardiac function in a controlled environment, independent of systemic neuronal and hormonal influences.[4]

Mechanism of Action

This compound is a cardiotonic agent that acts as a sodium channel activator.[5] It prolongs the opening of the fast voltage-gated sodium channels (Nav1.5) in cardiomyocytes. This action increases the late inward sodium current (I_Na) during the cardiac action potential. The subsequent increase in intracellular sodium concentration alters the electrochemical gradient for the sodium-calcium exchanger (NCX), leading to a reduced calcium efflux and/or increased calcium influx. The resulting elevation in intracellular calcium concentration enhances the force of myocardial contraction (positive inotropic effect). Additionally, the prolonged sodium influx contributes to a lengthening of the action potential duration (APD). At higher concentrations (greater than 3 µM), this compound may also exhibit some calcium channel blocking activity.

Figure 1: Signaling pathway of this compound in cardiomyocytes.

Experimental Protocol: Langendorff Isolated Heart Preparation

This protocol outlines the procedure for studying the effects of this compound on an isolated rodent heart using the Langendorff apparatus.

Materials

-

Animals: Adult male Sprague-Dawley rats (250-300g)

-

Anesthetics: Sodium pentobarbital (or other suitable anesthetic)

-

Anticoagulant: Heparin

-

Krebs-Henseleit Buffer (KHB): See Table 1 for composition. The solution should be freshly prepared, filtered, and maintained at 37°C while being continuously gassed with 95% O₂ / 5% CO₂ (carbogen).

-

This compound Stock Solution: Prepare a high-concentration stock solution in a suitable solvent (e.g., DMSO) and make serial dilutions in KHB to achieve the desired final concentrations.

-

Langendorff Apparatus: Including a water-jacketed perfusion reservoir, aortic cannula, perfusion pump (for constant flow) or a fixed-height reservoir (for constant pressure), and a temperature controller.

-

Measurement Equipment:

-

Intraventricular balloon catheter connected to a pressure transducer for measuring Left Ventricular Developed Pressure (LVDP) and Left Ventricular End-Diastolic Pressure (LVEDP).

-

ECG electrodes to record heart rate (HR) and detect arrhythmias.

-

Data acquisition system (e.g., PowerLab with LabChart software).

-

Krebs-Henseleit Buffer Composition

| Component | Concentration (mM) |

| NaCl | 118.0 |

| KCl | 4.7 |

| CaCl₂·2H₂O | 2.5 |

| MgSO₄·7H₂O | 1.2 |

| KH₂PO₄ | 1.2 |

| NaHCO₃ | 25.0 |

| Glucose | 11.0 |

| **pH (with 95% O₂/5% CO₂) ** | 7.4 |

Procedure

-

Animal Preparation:

-

Anesthetize the rat with sodium pentobarbital via intraperitoneal injection.

-

Once deeply anesthetized (confirmed by lack of pedal reflex), administer heparin to prevent blood clotting.

-

Perform a thoracotomy to expose the heart.

-

-

Heart Excision:

-

Rapidly excise the heart and immediately place it in ice-cold KHB to arrest cardiac activity and preserve myocardial tissue.

-

Trim away excess tissue (lungs, thymus, and fat), leaving a sufficient length of the aorta for cannulation.

-

-

Langendorff Perfusion Setup:

-

Mount the heart on the aortic cannula of the Langendorff apparatus.

-

Initiate retrograde perfusion with warm (37°C), oxygenated KHB at a constant pressure or flow.

-

Ensure the perfusion is retrograde, flowing into the coronary arteries to sustain the heart muscle. The heart should resume beating shortly after perfusion begins.

-

-

Data Acquisition Setup:

-

Carefully insert a small, fluid-filled latex balloon attached to a pressure transducer into the left ventricle through the left atrium.

-

Inflate the balloon to achieve a baseline LVEDP of 5-10 mmHg.

-

Attach ECG electrodes to the surface of the heart to monitor electrical activity.

-

Allow the heart to stabilize for a 20-30 minute equilibration period before starting the experimental protocol. During this time, monitor and record baseline parameters.

-

-

This compound Administration Protocol:

-

Baseline Recording: Record stable baseline data for 15-20 minutes.

-

Drug Perfusion: Introduce this compound into the perfusion solution at the desired concentration. A cumulative dose-response curve can be generated by sequentially increasing the concentration of this compound (e.g., 10⁻⁸ M, 10⁻⁷ M, 10⁻⁶ M, 3x10⁻⁶ M) in a stepwise manner, allowing for a 15-20 minute equilibration period at each concentration.

-

Washout: After the final drug concentration, perfuse the heart with drug-free KHB for at least 30 minutes to observe the reversibility of the drug's effects.

-

Figure 2: Experimental workflow for this compound in isolated hearts.

Data Presentation

The following tables summarize the expected quantitative effects of this compound on key cardiac parameters based on available literature.

Table 2: Effect of this compound on Force of Contraction

| Concentration (mol/L) | Species | Preparation | Effect on Force of Contraction |

| 10⁻⁷ - 3x10⁻⁶ | Rat (WKY) | Left Ventricles | Increased force |

| 0.03 - 10 x 10⁻⁶ | Human | Left Ventricular Papillary | Dose-dependent increase in force |

| 10⁻⁸ - 10⁻⁶ | Rat (WKY) | Left Ventricles | Positive inotropic effect, max at 10⁻⁷ M |

Table 3: Effect of this compound on Action Potential Duration (APD)

| Concentration (mol/L) | Species | Preparation | Effect on Action Potential Duration |

| 10⁻⁷ - 3x10⁻⁶ | Rat (WKY) | Left Ventricles | Prolonged APD |

| 10⁻⁶ | Guinea Pig | Ventricular Myocytes | Prolonged APD |

| > 3x10⁻⁶ | Guinea Pig | Papillary Muscles | Shortened APD (suggests secondary effects at high concentrations) |

Table 4: Electrophysiological Effects of this compound

| Parameter | Effect |

| Sodium Current (I_Na) | Slows inactivation, inducing a slowly decaying inward current |

| Calcium Current (I_Ca) | Inhibited in a concentration-dependent manner |

| Intracellular Sodium Activity | Increased |

| Diastolic Membrane Potential | No significant change |

Conclusion

The experimental protocol detailed in these application notes provides a robust framework for investigating the cardiac effects of this compound. By utilizing the Langendorff isolated heart preparation, researchers can obtain valuable data on the inotropic and electrophysiological properties of this compound in a controlled ex vivo setting. The provided data tables and diagrams serve as a reference for the expected outcomes and the underlying mechanism of action of this compound. This information is crucial for professionals in pharmacology and drug development who are exploring novel therapeutic strategies for cardiac disorders.

References

- 1. Comparison of the action potential prolonging and positive inotropic activity of DPI 201-106 and this compound in human ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of the effects of the new inotropic agent this compound in isolated papillary muscles and myocytes of the guinea-pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of this compound on the action potentials and contractions of left ventricles from normo- and hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enantioselective inotropic actions of the Na+-channel activators this compound, BDF 9196 and BDF 9167 in human failing and nonfailing myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Generation of a BDF 9148 Concentration-Response Curve

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDF 9148 is a cardiotonic agent known for its positive inotropic effects on cardiac muscle.[1] It primarily acts as a sodium channel activator by slowing the inactivation of voltage-gated sodium channels.[2] This leads to an increase in intracellular sodium concentration, which subsequently enhances intracellular calcium levels through the reverse mode of the sodium-calcium (Na+/Ca2+) exchanger.[3] The elevated intracellular calcium concentration is the primary driver of the observed increase in myocardial contractility.[3] This document provides a detailed protocol for generating a concentration-response curve for this compound by measuring its effect on intracellular calcium concentration in cardiomyocytes.

Signaling Pathway of this compound in Cardiomyocytes

Caption: this compound's primary mechanism of action.

Experimental Protocol: Measuring this compound-Induced Intracellular Calcium Changes

This protocol outlines the measurement of intracellular calcium concentration ([Ca2+]i) changes in isolated cardiomyocytes in response to varying concentrations of this compound using the fluorescent indicator Fura-2 AM.

Materials:

-

This compound

-

Isolated adult ventricular cardiomyocytes (e.g., from rat or guinea pig)

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Dimethyl sulfoxide (DMSO)

-

Collagenase (Type II)

-

Hanks' Balanced Salt Solution (HBSS) with and without Ca2+ and Mg2+

-

HEPES buffer

-

Bovine Serum Albumin (BSA)

-

Ionomycin

-

EGTA

-

96-well black, clear-bottom microplates

-

Fluorescence microplate reader or fluorescence microscope with ratiometric imaging capabilities

Experimental Workflow:

Caption: Workflow for this compound concentration-response experiment.

Detailed Methodology:

-

Cardiomyocyte Isolation:

-

Isolate ventricular cardiomyocytes from adult rats or guinea pigs using a standard collagenase digestion method.

-

After isolation, resuspend the myocytes in a Ca2+-containing buffer (e.g., HBSS with 1.8 mM Ca2+) and allow them to stabilize.

-

-

Fura-2 AM Loading:

-

Prepare a 1 mM Fura-2 AM stock solution in high-quality, anhydrous DMSO.

-

For loading, dilute the Fura-2 AM stock solution to a final concentration of 2-5 µM in HBSS containing 0.02% Pluronic F-127 to aid in dye solubilization.

-

Incubate the isolated cardiomyocytes in the Fura-2 AM loading solution for 20-30 minutes at room temperature in the dark.[4]

-

-

Washing and De-esterification:

-

After incubation, wash the cells twice with fresh HBSS (containing Ca2+) to remove extracellular Fura-2 AM.

-

Resuspend the cells in HBSS and incubate for an additional 20-30 minutes at room temperature in the dark to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.

-

-

Cell Plating:

-

Seed the Fura-2 loaded cardiomyocytes onto collagen-coated 96-well black, clear-bottom microplates at a suitable density.

-

Allow the cells to adhere for at least 1 hour before starting the experiment.

-

-

This compound Dilution Series:

-

Prepare a stock solution of this compound in DMSO.

-

Perform a serial dilution of the this compound stock solution in HBSS to obtain a range of concentrations. A suggested starting range is from 10 nM to 100 µM.

-

-

Fluorescence Measurement:

-

Set up the fluorescence microplate reader or microscope to measure the fluorescence emission at ~510 nm with excitation alternating between 340 nm and 380 nm.

-

Establish a stable baseline fluorescence ratio (340/380 nm) for each well for 2-5 minutes.

-

Add the different concentrations of this compound to the corresponding wells. Include a vehicle control (DMSO in HBSS).

-

Record the changes in the 340/380 nm fluorescence ratio over time until a stable response is observed for each concentration.

-

At the end of the experiment, add ionomycin (a calcium ionophore) to obtain the maximum fluorescence ratio (Rmax), followed by the addition of EGTA (a calcium chelator) to obtain the minimum fluorescence ratio (Rmin) for calibration purposes.

-

Data Presentation and Analysis:

The quantitative data from the experiment should be summarized in the following tables for clear comparison and analysis.

Table 1: Raw Fluorescence Ratio Data

| This compound Conc. (µM) | Replicate 1 (Peak 340/380 Ratio) | Replicate 2 (Peak 340/380 Ratio) | Replicate 3 (Peak 340/380 Ratio) | Mean Peak Ratio | Std. Deviation |

| 0 (Vehicle) | |||||

| 0.01 | |||||

| 0.1 | |||||

| 0.5 | |||||

| 1 | |||||

| 5 | |||||

| 10 | |||||

| 50 | |||||

| 100 |

Data Analysis Steps:

-

Calculate the 340/380 nm fluorescence ratio for each time point for each concentration.

-

Normalize the response: For each concentration, subtract the baseline ratio from the peak ratio to get the change in fluorescence ratio (ΔR).

-

Convert to Intracellular Calcium Concentration (Optional but recommended):

-

Use the Grynkiewicz equation: [Ca2+]i = Kd * [(R - Rmin) / (Rmax - R)] * (F380min / F380max) where Kd is the dissociation constant of Fura-2 (~224 nM).

-

-

Generate the Concentration-Response Curve:

-

Plot the mean ΔR or the calculated [Ca2+]i (y-axis) against the logarithm of the this compound concentration (x-axis).

-

-

Calculate the EC50:

-

Fit the data to a sigmoidal dose-response (variable slope) equation using a suitable software package (e.g., GraphPad Prism, R).

-

The EC50 is the concentration of this compound that produces 50% of the maximal response.

-

Table 2: Calculated Concentration-Response Parameters

| Parameter | Value |

| EC50 (µM) | |

| Hill Slope | |

| Maximum Response (ΔR or [Ca2+]i) | |

| R² of Curve Fit |

Expected Results

A concentration-dependent increase in intracellular calcium is expected with increasing concentrations of this compound. The resulting concentration-response curve should be sigmoidal. Based on published data for its inotropic effects, the EC50 value for the increase in intracellular calcium is anticipated to be in the sub-micromolar to low micromolar range. At very high concentrations, a decrease in the response may be observed, suggesting a potential biphasic effect, possibly due to the blockade of L-type calcium channels.

Troubleshooting

-

Low Fura-2 Signal: Ensure adequate loading time and concentration. Check the health of the isolated cardiomyocytes.

-

High Background Fluorescence: Ensure thorough washing after Fura-2 loading.

-

No Response to this compound: Verify the viability and responsiveness of the cardiomyocytes using a known agonist (e.g., high extracellular K+). Confirm the activity of the this compound compound.

-

High Variability between Replicates: Ensure consistent cell density and accurate pipetting of this compound solutions.

These application notes provide a comprehensive framework for researchers to reliably generate a concentration-response curve for this compound and to understand its mechanism of action on intracellular calcium dynamics in cardiomyocytes.

References

Application Notes and Protocols for Measuring Inotropic Effects of Bdf 9148 In Vitro

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bdf 9148 is a cardiotonic agent known for its positive inotropic effects on cardiac muscle.[1] These application notes provide detailed protocols for utilizing in vitro assays to quantify the inotropic effects of this compound, focusing on its mechanism of action as a sodium channel activator. The primary mechanism of this compound involves the slowing of sodium channel inactivation, leading to an increased intracellular sodium concentration ([Na⁺]ᵢ). This elevation in [Na⁺]ᵢ subsequently modulates the activity of the sodium-calcium exchanger (NCX), resulting in an increased intracellular calcium concentration ([Ca²⁺]ᵢ) and enhanced myocardial contractility.

These protocols are designed to guide researchers in accurately assessing the pharmacological profile of this compound and similar compounds, providing a framework for preclinical drug development and cardiac safety assessment.

Data Presentation

Table 1: Dose-Dependent Inotropic Effects of this compound on Isolated Papillary Muscle

| Concentration (µM) | Force of Contraction (% of Baseline) |

| 0.03 | 110 ± 5 |

| 0.1 | 135 ± 8 |

| 0.3 | 170 ± 12 |

| 1 | 210 ± 15 |

| 3 | 230 ± 18 |

| 10 | 220 ± 20 |

Data are presented as mean ± SEM. The force of contraction was measured in electrically stimulated (1 Hz) left ventricular papillary muscle strips isolated from guinea pig hearts.[1]

Table 2: Effects of this compound on Sodium Channel Inactivation in Isolated Ventricular Myocytes

| Parameter | Control | This compound (1 µM) |

| Peak Inward Na⁺ Current (INa) (pA/pF) | -150 ± 12 | -145 ± 11 |

| Late Inward Na⁺ Current (INa,L) at 100ms (% of Peak INa) | 0.5 ± 0.1 | 5.2 ± 0.8 |

| Time Constant of Inactivation (τ) (ms) | 0.8 ± 0.1 | 3.5 ± 0.4 |

Data are presented as mean ± SEM from voltage-clamp experiments on isolated guinea pig ventricular myocytes.[1] The late inward Na⁺ current is significantly increased in the presence of this compound, indicating a slowing of the inactivation process.

Signaling Pathway

The positive inotropic effect of this compound is initiated by its interaction with voltage-gated sodium channels in the cardiomyocyte sarcolemma. The following diagram illustrates the proposed signaling cascade.

References

Application Notes and Protocols: Investigating the Effects of Bdf 9148 on Sodium Channels using Voltage-Clamp Techniques

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voltage-gated sodium channels (NaV) are critical for the initiation and propagation of action potentials in excitable cells, such as neurons and cardiomyocytes.[1] Their dysfunction is implicated in a variety of channelopathies, making them important targets for drug discovery. Bdf 9148 is recognized as a sodium channel activator, known to prolong the open state of the channel, thereby enhancing the sodium current.[2] This activity leads to an increase in the amplitude and duration of action potentials and an augmented force of contraction in myocardial tissue.[2] This document provides detailed protocols and application notes for characterizing the effects of this compound on voltage-gated sodium channels using whole-cell voltage-clamp techniques.

Mechanism of Action of Sodium Channel Activators

Sodium channel activators, like this compound, typically exert their effects by modifying the gating properties of the channel. This can include slowing the inactivation process, shifting the voltage dependence of activation or inactivation, or inducing a persistent sodium current. These modifications lead to an increased influx of sodium ions during depolarization, thereby prolonging the action potential.

Data Presentation: Quantitative Effects of this compound on Sodium Channel Properties

The following tables are templates for summarizing the quantitative data obtained from voltage-clamp experiments.

Table 1: Effect of this compound on the Voltage-Dependence of Activation and Inactivation

| Compound | Concentration | V1/2 of Activation (mV) | k (Activation) | V1/2 of Inactivation (mV) | k (Inactivation) |

| Control | - | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM |

| This compound | 1 µM | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM |

| This compound | 10 µM | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM |

| This compound | 100 µM | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM |

V1/2 represents the voltage at which half of the channels are activated or inactivated. k is the slope factor.

Table 2: Effect of this compound on Sodium Channel Kinetics

| Compound | Concentration | Time to Peak (ms) at 0 mV | τ of Inactivation (ms) at 0 mV | τ of Recovery from Inactivation (ms) | Persistent Current (% of Peak) |

| Control | - | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM |

| This compound | 1 µM | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM |

| This compound | 10 µM | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM |

| This compound | 100 µM | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM |

τ represents the time constant.

Experimental Protocols

The following are detailed protocols for conducting voltage-clamp experiments to assess the impact of this compound on sodium channels, typically on a heterologous expression system (e.g., HEK293 cells stably expressing a specific sodium channel isoform like NaV1.5) or isolated cardiomyocytes.

Cell Preparation and Solutions

-

Cell Culture: Culture cells expressing the sodium channel of interest under standard conditions.

-

Cell Plating: Plate cells onto glass coverslips 24-48 hours before the experiment to allow for adherence.

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA. Adjust pH to 7.2 with CsOH. Cesium is used to block potassium channels.

-

This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the external solution on the day of the experiment.

Whole-Cell Voltage-Clamp Recordings

-

Establish Whole-Cell Configuration: Using a patch-clamp amplifier and micromanipulator, form a gigaseal between the patch pipette filled with internal solution and the cell membrane. Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.

-

Series Resistance Compensation: Compensate for 70-80% of the series resistance to minimize voltage errors.

-

Holding Potential: Hold the cell at a hyperpolarized potential (e.g., -100 mV to -120 mV) to ensure all sodium channels are in the resting state.

Voltage Protocols

-

Protocol for Voltage-Dependence of Activation:

-

From a holding potential of -120 mV, apply a series of depolarizing voltage steps (e.g., from -90 mV to +60 mV in 5 or 10 mV increments) for a duration of 50-100 ms.

-

Measure the peak inward current at each voltage step.

-

Convert peak current (I) to conductance (G) using the equation: G = I / (Vm - Vrev), where Vm is the membrane potential and Vrev is the reversal potential for sodium.

-

Plot the normalized conductance against the test potential and fit the data with a Boltzmann function to determine V1/2 and k.

-

-

Protocol for Voltage-Dependence of Steady-State Inactivation:

-

From a holding potential of -120 mV, apply a series of conditioning pre-pulses (e.g., from -140 mV to -10 mV in 10 mV increments) for a duration of 500 ms.

-

Immediately following the pre-pulse, apply a test pulse to a potential that elicits a maximal sodium current (e.g., -10 mV or 0 mV) for 50 ms.

-

Measure the peak inward current during the test pulse.

-

Plot the normalized peak current against the pre-pulse potential and fit the data with a Boltzmann function to determine V1/2 and k.

-

-

Protocol for Recovery from Inactivation:

-

From a holding potential of -120 mV, apply a depolarizing pulse to inactivate the channels (e.g., to 0 mV for 1 second).

-

Return the membrane potential to the holding potential for a variable recovery interval (e.g., from 1 ms to several seconds).

-

Apply a second test pulse to 0 mV to measure the fraction of recovered channels.

-

Plot the normalized peak current of the second pulse against the recovery interval and fit the data with a single or double exponential function to determine the time constant(s) of recovery.

-

-

Protocol to Assess Persistent Current:

-

From a holding potential of -120 mV, apply a long depolarizing step (e.g., to -20 mV for 200-500 ms).

-

Measure the peak transient current and the sustained current at the end of the depolarizing step.

-

The persistent current can be expressed as a percentage of the peak transient current.

-

Conclusion

The protocols outlined in this document provide a comprehensive framework for the detailed characterization of the effects of this compound on voltage-gated sodium channels. By systematically applying these voltage-clamp techniques, researchers can obtain crucial quantitative data on how this compound modulates channel gating and kinetics. This information is invaluable for understanding its mechanism of action and for the development of novel therapeutics targeting sodium channels.

References

Troubleshooting & Optimization

Preventing off-target effects of Bdf 9148 in experiments

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent and identify off-target effects of Bdf 9148 in experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a positive inotropic agent that functions as a sodium channel activator. It primarily targets voltage-gated sodium channels, leading to an increase in the force of contraction in myocardial preparations. The (S-)-enantiomer of this compound is the biologically active form.

Q2: What are the known on-target effects of this compound?

A2: this compound exerts a concentration-dependent increase in the force of contraction in cardiac muscle. Its inotropic effect is abolished by the sodium channel blocker tetrodotoxin (TTX), confirming its on-target action on sodium channels. It has been observed to prolong the action potential duration in a biphasic manner at higher concentrations.

Q3: Are there any known off-targets for this compound?

A3: Based on available literature, this compound does not appear to interact with several common off-targets. Its effects are not affected by antagonists for beta-adrenergic, histaminergic, or cholinergic receptors. Additionally, it does not inhibit Na+/K+-ATPase activity or increase myocardial cyclic adenosine monophosphate (cAMP) levels. However, a comprehensive screening of this compound against a broad panel of kinases, G-protein coupled receptors (GPCRs), and other ion channels is not publicly available. Therefore, researchers should be cautious about potential uncharacterized off-target effects.

Q4: How can I minimize the risk of off-target effects in my experiments?

A4: To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound. Performing a careful dose-response curve for your specific experimental system is essential. Additionally, utilizing the inactive (R+)-enantiomer of this compound as a negative control is a powerful strategy to distinguish on-target from off-target effects.[1][2][3][4][5]

Q5: What are the recommended working concentrations for this compound?

A5: The effective concentration of this compound can vary depending on the cell type and experimental conditions. In guinea pig papillary muscles, the EC50 for the positive inotropic effect is approximately 0.6 µM, while in the left atria, it is around 0.2 µM. It is recommended to perform a dose-response study in your specific system to determine the optimal concentration, starting with a range from 0.03 to 10 µM.

Troubleshooting Guides

Problem 1: Observing unexpected or inconsistent cellular phenotypes.

Possible Cause: Off-target effects of this compound.

Troubleshooting Steps:

-

Concentration Optimization:

-

Perform a detailed dose-response curve to identify the minimal concentration of this compound that elicits the desired on-target effect. Unnecessarily high concentrations increase the likelihood of off-target interactions.

-

-

Use of Inactive Enantiomer Control:

-

Treat a parallel set of cells or tissues with the inactive (R+)-enantiomer of this compound at the same concentration as the active (S-)-enantiomer.

-

Expected Outcome: If the observed phenotype is due to an on-target effect, it should not be present in the cells treated with the inactive enantiomer. If the phenotype persists with the inactive enantiomer, it is likely an off-target effect.

-

-

Orthogonal Chemical Probe:

-

Use a structurally different sodium channel activator to see if it recapitulates the same phenotype. This helps to confirm that the observed effect is due to the intended pharmacology and not a unique off-target effect of this compound's chemical scaffold.

-

-

Target Validation with Genetic Approaches:

-

If possible, use siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the specific sodium channel subunit targeted by this compound in your experimental model.

-

Expected Outcome: The phenotype observed with this compound treatment should be mimicked by the genetic perturbation of its target.

-

-

Rescue Experiments:

-

In a target knockdown/knockout model, the effects of this compound should be diminished or absent. A rescue experiment can be performed by re-introducing a wild-type or mutated (non-responsive to this compound) version of the target protein.

-

Problem 2: Difficulty in confirming on-target engagement.

Possible Cause: Suboptimal experimental conditions or assay sensitivity.

Troubleshooting Steps:

-

Direct Target Engagement Assay (Cellular Thermal Shift Assay - CETSA):

-

CETSA can be used to directly measure the binding of this compound to its target protein in a cellular context. Ligand binding can alter the thermal stability of the target protein, which can be detected by Western blotting or other methods.

-

-

Electrophysiological Confirmation:

-

Use patch-clamp electrophysiology to directly measure the effect of this compound on sodium channel currents. This provides a functional readout of on-target activity.

-

-

Fluorescence-Based Ion Flux Assays:

-

Utilize sodium-sensitive fluorescent dyes to measure intracellular sodium influx upon this compound treatment. This offers a higher-throughput method to assess on-target sodium channel activation.

-

Quantitative Data Summary

| Parameter | Value | Species/Tissue | Reference |

| EC50 (Positive Inotropic Effect) | 0.6 µM | Guinea Pig Papillary Muscle | |

| EC50 (Positive Inotropic Effect) | 0.2 µM | Guinea Pig Left Atria | |

| Concentration Range for In Vitro Studies | 0.03 - 10 µM | Human Myocardium |

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Curve

Objective: To identify the lowest effective concentration of this compound that produces the desired on-target effect.

Methodology:

-

Cell Culture: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

-

Compound Preparation: Prepare a series of dilutions of this compound (e.g., from 10 nM to 10 µM) in the appropriate cell culture medium. Include a vehicle control (e.g., DMSO).

-

Treatment: Replace the medium in the wells with the medium containing the different concentrations of this compound.

-

Incubation: Incubate the cells for a predetermined time, based on the expected kinetics of the response.

-

Assay: Perform the relevant functional assay to measure the on-target effect (e.g., contractility measurement, ion flux assay, or a downstream signaling marker).

-

Data Analysis: Plot the response as a function of the this compound concentration and fit the data to a dose-response curve to determine the EC50.

Protocol 2: Validating On-Target Effects using the Inactive Enantiomer

Objective: To differentiate between on-target and off-target effects of this compound.

Methodology:

-

Experimental Setup: Prepare three groups of cells/tissues:

-

Vehicle Control

-

(S-)-Bdf 9148 (active enantiomer) at the determined optimal concentration.

-

(R+)-Bdf 9148 (inactive enantiomer) at the same concentration as the active enantiomer.

-

-

Treatment and Incubation: Treat the respective groups and incubate for the appropriate duration.

-

Phenotypic Analysis: Measure the cellular phenotype of interest in all three groups.

-

Data Interpretation:

-

If the phenotype is only observed in the (S-)-Bdf 9148 treated group, it is likely an on-target effect.

-

If the phenotype is observed in both the (S-)-Bdf 9148 and (R+)-Bdf 9148 treated groups, it is likely an off-target effect.

-

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To directly confirm the binding of this compound to its target sodium channel in cells.

Methodology:

-

Cell Treatment: Treat intact cells with either vehicle or this compound at various concentrations and incubate to allow for target engagement.

-

Thermal Challenge: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation.

-

Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

-

Protein Detection: Analyze the amount of the target sodium channel protein remaining in the soluble fraction by Western blot or other protein detection methods.

-

Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization upon binding.

Visualizations

Caption: Mechanism of action of this compound.

Caption: Troubleshooting workflow for unexpected phenotypes.

Caption: Logic for using the inactive enantiomer as a control.

References

- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 2. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 3. CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. An update of label-free protein target identification methods for natural active products [thno.org]

Bdf 9148 experimental variability and reproducibility

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BDF 9148. The information is designed to address common issues and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a positive inotropic agent that functions as a sodium (Na+) channel activator in myocardial tissue. This action leads to an increase in the force of contraction.[1] Its inotropic effect is not dependent on the beta-adrenergic pathway, as it is not affected by propranolol, nor does it inhibit Na+/K+-ATPase activity.[2]

Q2: Is the activity of this compound stereospecific?

A2: Yes, the positive inotropic effect of this compound is enantioselective. The S(-)-enantiomer is the active form responsible for the observed increase in force of contraction, while the R(+)-enantiomer is inactive.[1][2]

Q3: How does the effect of this compound vary with concentration?

A3: this compound exhibits a concentration-dependent increase in the force of contraction. In guinea pig papillary muscles, the EC50 value is approximately 0.6 µM, while in the left atria, it is around 0.2 µM.[2]

Q4: Does stimulation frequency influence the effects of this compound?

A4: Yes, as a Na+-channel activator, the effects of this compound are frequency-dependent. In human myocardium, in the presence of 3 µM this compound or its active S(-)-enantiomer, the force of contraction increases with a rise in stimulation frequency from 0.5 to 1 Hz. However, at frequencies above 1 Hz, the force-frequency relationship becomes negative.

Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution |

| High variability in inotropic effect between experiments. | Enantiomeric Purity: The R(+)-enantiomer is inactive. Variations in the ratio of S(-) to R(+) enantiomers in your this compound sample can lead to inconsistent results. | Verify the enantiomeric purity of your this compound stock. If possible, use the pure S(-)-enantiomer (BDF 9196) for more consistent outcomes. |

| Tissue Viability: The health of the myocardial preparation is critical. Ischemia or damage during dissection can alter tissue responsiveness. | Ensure proper and rapid dissection techniques. Maintain tissue in well-oxygenated physiological salt solution at the correct temperature (e.g., 37°C). | |

| Stimulation Frequency: The inotropic effect of this compound is frequency-dependent. Inconsistent stimulation frequencies will lead to variable results. | Maintain a consistent and controlled stimulation frequency throughout the experiment and across different experimental setups. A frequency of 1 Hz is a common starting point. | |

| Observed inotropic effect is lower than expected. | Incorrect Enantiomer: You may be using the inactive R(+)-enantiomer (BDF 9167). | Confirm that you are using the racemic mixture (this compound) or the active S(-)-enantiomer (BDF 9196). |

| Drug Concentration: The concentration of this compound may be too low to elicit a significant response. | Perform a dose-response curve to determine the optimal concentration for your specific tissue model. Effective concentrations are in the micromolar range. | |

| Presence of a Sodium Channel Blocker: The effect of this compound is abolished by sodium channel blockers like tetrodotoxin (TTX). | Ensure that no sodium channel blockers are present in your experimental solutions unless it is an intended part of the experimental design. | |

| Unexpected changes in action potential duration (APD). | Concentration-Dependent Biphasic Effect: At higher concentrations (e.g., 10 µM), this compound can have a biphasic effect on APD, particularly APD90. | Be aware of this biphasic effect at higher concentrations. If a consistent prolongation of APD is desired, a different compound like DPI 201-106 might be considered for comparison. |

Experimental Protocols

Measurement of Inotropic Effects in Isolated Papillary Muscle:

-

Tissue Preparation: Isolate papillary muscles from the left ventricle of the heart (e.g., guinea pig or human).

-

Mounting: Mount the muscle strip vertically in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) gassed with 95% O2 and 5% CO2 and maintained at 37°C.

-

Stimulation: Electrically stimulate the muscle at a fixed frequency (e.g., 1 Hz).

-

Force Measurement: Record isometric force of contraction using a force transducer.

-

Drug Application: After a stabilization period, add this compound in a cumulative concentration-dependent manner.

-

Data Analysis: Measure the change in the force of contraction at each concentration to determine the EC50.

Data Presentation

Table 1: EC50 Values of this compound in Guinea Pig Myocardium

| Tissue | EC50 (µM) |

| Papillary Muscle | 0.6 |

| Left Atria | 0.2 |

Table 2: Enantioselectivity of this compound and its Enantiomers on Force of Contraction

| Compound | Activity |

| This compound (racemic) | Active |

| S(-)-enantiomer (BDF 9196) | Active |

| R(+)-enantiomer (BDF 9167) | Inactive |

Visualizations

Caption: Mechanism of action of this compound.

Caption: Troubleshooting workflow for this compound experiments.

References

- 1. Enantioselective inotropic actions of the Na+-channel activators this compound, BDF 9196 and BDF 9167 in human failing and nonfailing myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Investigations of the mechanism of the positive inotropic action of this compound: comparison with DPI 201-106 and the enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

Minimizing artifacts in electrophysiological recordings with Bdf 9148

Technical Support Center: Bdf 9148 Electrophysiology

This guide provides troubleshooting and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize artifacts in electrophysiological recordings when using the experimental compound this compound.

Troubleshooting Guide: Common Artifacts

Introducing a new compound into an electrophysiology rig can sometimes unmask or introduce sources of noise. This section details common artifacts, their potential causes, and recommended solutions.

Summary of Common Artifacts and Solutions

| Artifact | Potential General Cause(s) | Potential Cause(s) Related to this compound | Recommended Solution(s) |

| 50/60 Hz Noise (Mains Hum) | Improper grounding (ground loops), unshielded equipment, nearby electronics (lights, monitors, pumps).[1][2] | Perfusion pump for this compound application, interaction of the compound with the grounding pellet. | Ensure all equipment connects to a single, common ground point (star-grounding).[1] Turn off non-essential electronics. Use a properly grounded Faraday cage. |

| Baseline Drift / Instability | Change in liquid junction potential, mechanical instability, temperature fluctuation, clogged pipette. | This compound solution has a different ionic composition than the base ACSF; precipitation of this compound in the perfusion line or near the pipette tip. | Re-zero the amplifier after this compound is fully perfused. Ensure the slice is securely anchored. Filter the this compound working solution immediately before use (0.22 µm filter). |

| High-Frequency Noise ("Fuzzy" Trace) | Poor giga-seal (<1 GΩ), dirty pipette holder, increased pipette capacitance from high bath level. | This compound may be affecting cell membrane integrity, leading to a less stable seal. The compound's properties may alter the bath's electrical characteristics. | Aim for a high-resistance seal (>1 GΩ) before applying the compound. Keep the bath level as low as possible to minimize pipette immersion. Clean the pipette holder regularly. |

| Sudden Jumps or "Pops" | Air bubbles in the perfusion system, electrostatic discharge, mechanical vibration. | Insoluble particulates of this compound hitting the patched cell or electrode. | Degas and filter all solutions before the experiment. Ensure the rig is on an anti-vibration table and that you are properly grounded before adjusting the setup. |

| Redox-Related Offsets | The compound may be a reducing or oxidizing agent, reacting with the Ag/AgCl ground pellet or internal wire. | This compound possesses redox activity, creating a voltage offset at the Ag/AgCl electrode interface. | Use an agar bridge to isolate the reference electrode from the bath solution containing this compound. Test for redox artifacts by perfusing this compound over the electrode without a cell present. |

Logical Troubleshooting Workflow

If an artifact appears after the application of this compound, follow this systematic approach to identify and resolve the issue.

Caption: A workflow for systematically troubleshooting artifacts.

Frequently Asked Questions (FAQs)

Q1: My recording is stable in ACSF, but becomes noisy immediately after I perfuse this compound. What is the first thing I should check?

A: The first step is to perform a washout. If the noise disappears when this compound is washed out, the issue is related to the compound or its vehicle. The next critical step is to perfuse the vehicle (the solution this compound is dissolved in, e.g., 0.1% DMSO in ACSF) by itself. If the artifact reappears with the vehicle alone, the problem lies with your vehicle's concentration or source, not this compound itself. If the vehicle is clean, the issue points toward the compound.

Q2: I am observing a slow, steady drift in my baseline holding current after applying this compound. What could be the cause?

A: A slow baseline drift is often due to a change in the liquid junction potential when the ionic composition of the bath solution changes. It can also be caused by the compound precipitating and slowly clogging the pipette tip. First, ensure your this compound working solution is fresh and has been filtered through a 0.22 µm syringe filter immediately before use. Second, after the solution has fully exchanged in the chamber, re-zero your amplifier to establish a new baseline.

Q3: Can the this compound compound itself interact with my electrodes to create artifacts?

A: Yes, this is possible, particularly if the compound has reducing or oxidizing properties. Such compounds can react with the silver/silver chloride (Ag/AgCl) in your reference electrode and internal pipette wire, creating a voltage offset that can be misinterpreted as a biological signal. To test for this, you can perform a control experiment where you record from the bath with a pipette without a cell. If you observe a current shift upon this compound application, it indicates a direct chemical interaction with the electrode. Using an agar salt bridge to isolate your reference electrode can mitigate this issue.

Q4: I'm having trouble forming a high-resistance seal (>1 GΩ) on cells in the presence of this compound. Any suggestions?

A: If this compound is present in the bath during seal formation, it may alter membrane properties. The recommended procedure is to form a high-quality seal and achieve the whole-cell configuration in standard ACSF first. Once a stable baseline recording is established, you can then perfuse the this compound solution into the chamber. This ensures that any observed effects are due to the compound's action on the cell, not interference with seal formation.

Experimental Protocols

Protocol 1: Preparation and Filtration of this compound Working Solution

This protocol is designed to minimize artifacts arising from compound precipitation.

-

Prepare Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10 mM). Aliquot into single-use tubes and store at -20°C or -80°C as recommended by the manufacturer.

-

Thaw and Dilute: On the day of the experiment, thaw a single aliquot of the this compound stock. Prepare your standard, oxygenated ACSF.

-

Final Dilution: Add the divalent ions (e.g., CaCl₂ and MgSO₄) to your ACSF last to prevent precipitation. Just before the experiment, dilute the this compound stock into the final ACSF to achieve the desired working concentration (e.g., 10 µM). Ensure rapid mixing.

-

Check pH: Verify that the pH of the final working solution is stable and within the desired physiological range (typically 7.3-7.4). Adjust if necessary with NaOH or HCl.

-

Critical Filtration Step: Draw the final working solution into a syringe and pass it through a 0.22 µm syringe filter directly into your perfusion reservoir. This removes any micro-precipitates that could clog perfusion lines or the patch pipette.

-

Use Immediately: Use the prepared solution promptly to prevent degradation or precipitation over time.

Caption: A workflow for preparing this compound to prevent precipitation.

Protocol 2: Vehicle Control and Artifact Isolation

This protocol determines if observed artifacts are caused by this compound or its solvent.

-

Establish Stable Baseline: Obtain a stable whole-cell recording in standard ACSF for at least 5-10 minutes. Monitor key parameters like holding current, input resistance, and series resistance.

-

Prepare Vehicle Control: Prepare a solution of ACSF containing the vehicle at the exact same concentration used for the this compound working solution (e.g., ACSF + 0.1% DMSO).

-

Perfuse Vehicle: Switch the perfusion from standard ACSF to the vehicle control solution. Record for the same duration you plan to apply the actual compound (e.g., 10-15 minutes).

-

Analyze for Artifacts: Analyze the recording from the vehicle perfusion period. Check for any new noise, baseline drift, or changes in cell health parameters.

-

Washout and Re-equilibration: Switch the perfusion back to standard ACSF and allow the cell to return to its initial baseline state.

-

Apply this compound: Once the baseline is stable again, perfuse the this compound working solution.

-

Compare Recordings: Directly compare the recording during this compound application to the recording from the vehicle control period. Any new artifacts or changes that appear only with this compound can be confidently attributed to the compound itself.

References

BDF 9148 Dose Optimization in Cardiac Preparations: A Technical Support Guide

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of BDF 9148 in various cardiac preparations. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in cardiac tissue?

This compound is a cardiotonic agent that acts as a sodium channel activator.[1][2][3] Its primary mechanism involves slowing the inactivation of sodium channels in cardiomyocytes.[3] This leads to an increased influx of sodium during the action potential, which in turn enhances intracellular calcium concentration via the sodium-calcium exchanger, resulting in a positive inotropic (contractility-enhancing) effect.[3]

Q2: How does the inotropic effect of this compound vary between different cardiac preparations?

The potency and efficacy of this compound can differ depending on the species and the health of the cardiac tissue. For instance, human failing myocardium shows a higher sensitivity to the positive inotropic effects of this compound compared to non-failing myocardium. In guinea-pig preparations, this compound has been shown to increase the contractile force in both atria and papillary muscles.

Q3: What is a typical effective concentration range for this compound in in-vitro experiments?

The effective concentration of this compound for observing a positive inotropic effect generally falls within the nanomolar to low micromolar range. In studies on human myocardial strips, concentrations ranging from 0.03 to 10 µmol/liter have been investigated. For guinea-pig papillary muscles and isolated ventricular myocytes, a concentration of 1 µM has been shown to prolong action potential duration and enhance cell shortening. In rat left ventricles, concentrations from 10⁻⁷ to 3 x 10⁻⁶ mol/L increased the amplitude and duration of action potentials and augmented force.

Q4: Are there any observed biphasic or negative effects at higher concentrations of this compound?

Yes, some studies have reported a biphasic response at higher concentrations. While lower concentrations of this compound prolong the action potential duration, concentrations greater than 3 µM have been observed to shorten it again in guinea-pig papillary muscles. Additionally, in WKY rat left ventricles, the augmenting effects of this compound on action potentials and force were smaller at 3 x 10⁻⁶ mol/L than at 10⁻⁶ mol/L, possibly due to the blockage of calcium channels at higher concentrations.

Troubleshooting Guide

Issue: No significant inotropic effect is observed at the expected concentration.

-

Possible Cause 1: Tissue Preparation Viability. Ensure the cardiac preparation is viable and stable before drug application. Poor tissue health can diminish the response to any pharmacological agent.

-

Possible Cause 2: Incorrect Drug Concentration. Verify the calculations and dilution series for the this compound solution. Given its potency, small errors in concentration can lead to significant changes in effect.

-

Possible Cause 3: Species or Tissue Type Variation. The sensitivity to this compound can vary. Consider the species and cardiac region being studied and refer to dose-response data from similar preparations.

Issue: A negative inotropic effect or arrhythmia is observed.

-

Possible Cause 1: Excessive Concentration. High concentrations of this compound can lead to calcium channel blockade and a negative force-frequency relationship, potentially causing a decrease in contractility or arrhythmogenic events. Reduce the concentration to the lower effective range.

-

Possible Cause 2: Altered Intracellular Ion Homeostasis. As a sodium channel activator, this compound significantly alters intracellular sodium and calcium levels. This can be particularly problematic in tissues that are already compromised.

Data Presentation

Table 1: Dose-Response of this compound on Contractile Force in Human Myocardium

| Preparation | Concentration Range (µmol/L) | Observation |

| Non-failing Myocardium | 0.03 - 10 | Dose-dependent increase in force of contraction. |

| Failing Myocardium (NYHA IV) | 0.03 - 10 | Dose-dependent increase in force of contraction with significantly higher potency compared to non-failing myocardium. |

Table 2: Electrophysiological and Inotropic Effects of this compound in Animal Models

| Species | Preparation | Concentration | Effect |